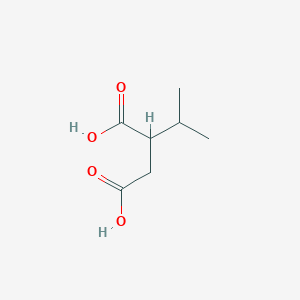

2-Isopropylsuccinic acid

Description

Significance of Dicarboxylic Acids in Biochemistry and Organic Synthesis

Dicarboxylic acids, organic compounds containing two carboxylic acid functional groups, are fundamental to both biochemistry and organic synthesis. ontosight.ailongdom.org In the realm of biochemistry, they are crucial players in metabolic processes. ontosight.ai For instance, succinic acid is a key intermediate in the citric acid cycle (Krebs cycle), a central metabolic pathway for energy production in cells. ontosight.ai Dicarboxylic acids also serve as precursors for the synthesis of essential biological molecules like amino acids. ontosight.ai

In organic synthesis, dicarboxylic acids are versatile building blocks for creating a wide array of more complex molecules. longdom.orgfiveable.me Their two carboxyl groups allow for the formation of various derivatives, such as esters and amides, and enable them to be used in the synthesis of polymers like polyesters and polyamides. longdom.orgfiveable.me They can also participate in reactions that form new carbon-carbon bonds and cyclic compounds, which are important structures in natural products and pharmaceuticals. longdom.org The ability of dicarboxylic acids to influence the stereochemistry of reactions makes them valuable in the controlled synthesis of complex organic molecules. fiveable.me

Historical Context of 2-Isopropylsuccinic Acid Research

Research into this compound, also known as α-isopropylmalate, has its roots in the mid-20th century with investigations into the biosynthesis of the amino acid leucine (B10760876). wikipedia.org Early studies focused on identifying the intermediate compounds involved in this essential metabolic pathway.

Pioneering work in the 1960s by researchers such as Gross, Burns, and Umbarger was foundational in understanding the role of isopropylmalate derivatives in branched-chain amino acid synthesis. Their research utilized techniques like chromatographic separation to identify and characterize these key metabolic intermediates. Subsequent studies further elucidated the stereochemical aspects of these molecules and their enzymatic conversions. acs.org For instance, early syntheses of 2-hydroxy-2-isopropylsuccinic acid were reported with varying melting points, indicating the challenges in its initial characterization. acs.org

Isomeric Forms and Stereochemical Considerations

This compound can exist in different isomeric forms, which are molecules with the same chemical formula but different arrangements of atoms. The two primary isomers are this compound and 3-isopropylsuccinic acid, which are interconverted by the enzyme isopropylmalate dehydratase. wikipedia.org

Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of this compound's biological activity. The molecule possesses chiral centers, meaning it can exist as non-superimposable mirror images called enantiomers. The naturally occurring and biologically active form in the leucine biosynthesis pathway is (2S)-2-hydroxy-2-isopropylsuccinic acid. acs.orgfoodb.ca The specific stereochemistry is crucial as enzymes are highly selective for a particular configuration. The absolute configuration of the natural form was established through X-ray crystallography. acs.org The distinct stereochemical properties of 2-hydroxy-3-isopropyl-butanedioic acid, another name for an isomer of isopropylmalic acid, are noted for their potential in various applications. solubilityofthings.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-hydroxy-2-propan-2-ylbutanedioic acid | mzcloud.org |

| Molecular Formula | C7H12O5 | wikipedia.org |

| Molar Mass | 176.168 g·mol−1 | wikipedia.org |

| CAS Number | 3237-44-3 | nih.gov |

| Synonyms | 2-Hydroxy-2-isopropylsuccinic acid, α-isopropylmalate | mzcloud.orgscbt.com |

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-4(2)5(7(10)11)3-6(8)9/h4-5H,3H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKAFKUROUOLPOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30281047 | |

| Record name | 2-ISOPROPYLSUCCINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2338-45-6 | |

| Record name | NSC19884 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-ISOPROPYLSUCCINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(propan-2-yl)butanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Metabolic Pathways of 2 Isopropylsuccinic Acid

Central Role in Leucine (B10760876) Biosynthesis Pathway

2-Isopropylmalic acid is an indispensable intermediate in the multi-step enzymatic pathway that produces leucine from α-ketoisovalerate.

The initial and committing step in the leucine-specific pathway is the condensation of acetyl-CoA and 3-methyl-2-oxobutanoate (B1236294) (α-ketoisovalerate). This reaction is catalyzed by the enzyme 2-isopropylmalate synthase (EC 2.3.3.13), also known as α-isopropylmalate synthase. The product of this aldol (B89426) condensation is (2S)-2-isopropylmalate. This enzyme belongs to the transferase family and its activity is dependent on the presence of divalent metal ions, such as magnesium (Mg²⁺) or manganese (Mn²⁺), which act as cofactors.

Following its synthesis, 2-isopropylmalic acid undergoes an isomerization reaction catalyzed by isopropylmalate dehydratase. This enzyme facilitates the interconversion between the 2- and 3-isomers of isopropylmalate. This step is crucial for positioning the hydroxyl group correctly for the subsequent dehydrogenation reaction.

The subsequent step in the pathway involves the enzyme 3-isopropylmalate dehydrogenase (EC 1.1.1.85). This enzyme catalyzes the oxidative decarboxylation of 3-isopropylmalate. The reaction utilizes NAD⁺ as a cofactor and results in the formation of (2S)-2-isopropyl-3-oxosuccinate, which is also referred to as 3-carboxy-4-methyl-2-oxopentanoate. This intermediate is then decarboxylated to yield α-ketoisocaproate, the direct precursor to leucine.

Interconnections with Pyruvate (B1213749) Metabolism

The leucine biosynthesis pathway, and therefore the metabolism of 2-isopropylmalic acid, is interconnected with central carbon metabolism, specifically pyruvate metabolism. The enzyme 2-isopropylmalate synthase, which initiates the leucine-specific pathway, is a participant in pyruvate metabolism. Furthermore, the enzymes of the isopropylmalate pathway are shared with the pyruvate pathway to 2-oxobutyrate, an alternative route in isoleucine biosynthesis in some bacteria and archaea. This demonstrates the metabolic economy where enzymes can have roles in multiple, related pathways.

Occurrence and Distribution Across Biological Systems

2-Isopropylmalic acid is found in a wide range of microorganisms, where it functions as a key metabolic intermediate.

This compound is a known metabolite in the bacterium Escherichia coli (strain K12, MG1655), where the leucine biosynthesis pathway is well-characterized. nih.gov In the budding yeast Saccharomyces cerevisiae, 2-isopropylmalic acid is not only an intracellular intermediate but is also secreted into the medium. nih.govnih.gov Research has shown that this secreted 2-isopropylmalic acid can act as a chelating agent for aluminum ions, thereby playing a role in detoxifying the local environment for the yeast. nih.govnih.gov The fungus Penicillium chrysogenum, famous for its production of penicillin, also possesses the genetic machinery for leucine biosynthesis, indicating the presence of 2-isopropylmalic acid as an intermediate in its metabolic network.

Interactive Data Table: Enzymes in 2-Isopropylmalic Acid Metabolism

| Enzyme | EC Number | Substrate(s) | Product(s) | Cofactor(s) |

| 2-Isopropylmalate Synthase | 2.3.3.13 | Acetyl-CoA, 3-Methyl-2-oxobutanoate | (2S)-2-Isopropylmalate, CoA | Mg²⁺ or Mn²⁺ |

| Isopropylmalate Dehydratase | 4.2.1.33 | 2-Isopropylmalate | 3-Isopropylmalate | Fe-S cluster |

| 3-Isopropylmalate Dehydrogenase | 1.1.1.85 | 3-Isopropylmalate | Isopropyl-3-oxosuccinate, CO₂ | NAD⁺ |

Eukaryotic and Plant Metabolomes

2-Isopropylsuccinic acid, also known as 2-isopropylmalate, is a key intermediate in the biosynthesis of the essential amino acid leucine. This metabolic pathway is prevalent in a wide range of eukaryotes, including fungi, plants, and some protists, but is absent in animals. In these organisms, the synthesis of this compound is the first committed step in the leucine biosynthesis pathway, branching off from the valine biosynthesis pathway.

The formation of this compound is catalyzed by the enzyme 2-isopropylmalate synthase (EC 2.3.3.13). This enzyme facilitates the condensation of acetyl-CoA and α-ketoisovalerate, the latter being a product of the valine biosynthesis pathway. The reaction proceeds as follows:

Acetyl-CoA + 3-methyl-2-oxobutanoate (α-ketoisovalerate) + H₂O ⇌ (2S)-2-isopropylmalate + CoA wikipedia.org

This crucial step is subject to feedback inhibition by leucine, the end product of the pathway, which helps to regulate its own synthesis.

Human Metabolome: Humans, like other animals, cannot synthesize leucine de novo and therefore lack the pathway for this compound biosynthesis. Leucine is an essential amino acid that must be obtained from the diet. However, this compound can be present in the human metabolome as a result of the breakdown of leucine derived from dietary proteins.

Trypanosoma brucei : This parasitic protozoan, the causative agent of African trypanosomiasis, possesses the enzymatic machinery for leucine biosynthesis, indicating the presence of this compound as a metabolic intermediate. While the bloodstream form of the parasite primarily relies on glycolysis for its energy needs, the procyclic form in the tsetse fly vector utilizes amino acids like proline and threonine for energy production and lipid biosynthesis. nih.gov The presence of the leucine biosynthesis pathway suggests that T. brucei can synthesize this essential amino acid, with this compound playing a vital role in this process. researchgate.netnih.gov The degradation of valine, leucine, and isoleucine is also a known metabolic pathway in Trypanosoma brucei brucei. kegg.jp

Sorbus aucuparia (Rowan): As a plant, Sorbus aucuparia is capable of synthesizing its own leucine, and therefore, this compound is an integral part of its metabolome. nih.gov While specific metabolomic studies on S. aucuparia have focused on phenolic compounds and other secondary metabolites due to their antioxidant properties, the fundamental pathways of amino acid biosynthesis, including the formation of this compound, are understood to be active. researchgate.netnih.govresearchgate.net

Lotus burttii : This leguminous plant, like other plants, synthesizes leucine via the this compound pathway. Metabolomic studies in the genus Lotus have primarily investigated the roles of flavonoids and other secondary metabolites in symbiotic nitrogen fixation and stress responses. mdpi.commdpi.comresearchgate.net However, the biosynthesis of essential amino acids is a fundamental process for plant growth and development, making this compound a component of the L. burttii metabolome. ebi.ac.uk

Cyrtosia septentrionalis : The presence of this compound has been reported in this orchid species. As a plant, it is expected to have the conserved leucine biosynthesis pathway.

Caenorhabditis elegans : This nematode has been shown to possess the pathway for leucine degradation. kegg.jp While leucine is an essential amino acid for C. elegans, the presence of leucine catabolism pathways indicates that it can process this amino acid. Functional analysis of leucine aminopeptidase, an enzyme involved in the breakdown of proteins into amino acids, suggests its role as a digestive enzyme in C. elegans. nih.gov The metabolism of leucine and its intermediates is crucial for the organism's growth and development. nih.gov

Table 1: Presence of this compound Biosynthesis Pathway in Selected Eukaryotes

| Organism | Leucine Biosynthesis Pathway | Role of this compound |

| Human | Absent | Present from leucine catabolism |

| Trypanosoma brucei | Present | Intermediate in leucine synthesis |

| Sorbus aucuparia | Present | Intermediate in leucine synthesis |

| Lotus burttii | Present | Intermediate in leucine synthesis |

| Cyrtosia septentrionalis | Present | Intermediate in leucine synthesis |

| Caenorhabditis elegans | Absent (leucine is essential) | Involved in leucine catabolism |

Synthetic Methodologies and Chemical Transformations of 2 Isopropylsuccinic Acid

Conventional Chemical Synthesis Routes

Conventional synthesis of 2-isopropylsuccinic acid typically results in a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. These methods often rely on well-established organic reactions that create the carbon-carbon bond framework without controlling the stereochemistry at the chiral center.

While specific literature detailing a wide array of racemic syntheses for this compound is specialized, general methodologies for α-alkylated succinic acids can be applied. A plausible, though not extensively documented, approach involves the reaction of an organometallic reagent with a suitable electrophile. For instance, a Reformatsky-type reaction provides a classic route for C-C bond formation. This could theoretically involve the reaction of an α-halo ester, such as ethyl bromoacetate, with a carbonyl compound in the presence of zinc metal. nih.govsigmaaldrich.comnih.gov A related strategy could employ the reaction of ethyl glycidate with an organozinc reagent derived from ethyl bromoacetate. The zinc reagent would act as a nucleophile, opening the epoxide ring of the ethyl glycidate to form the basic carbon skeleton of the target molecule, which would then be converted to the diacid through hydrolysis.

Enantioselective Synthesis and Stereocontrol

To overcome the limitations of racemic synthesis, significant research has focused on enantioselective methods that allow for the direct synthesis of either the (R)- or (S)-enantiomer of this compound and its derivatives. These approaches utilize chiral catalysts, auxiliaries, or reagents to control the three-dimensional arrangement of atoms during the reaction. uwindsor.ca

Asymmetric synthesis provides the most direct route to enantiomerically pure compounds. uwindsor.ca Methods applicable to the synthesis of chiral succinic acid derivatives include asymmetric hydrogenation and stereoselective alkylation. For example, the enantioselective hydrogenation of a precursor molecule containing a carbon-carbon double bond, using a chiral catalyst, can produce the desired enantiomer with high optical purity. google.com Another powerful technique is the stereoselective alkylation of a chiral enolate equivalent. rsc.org For instance, an iron succinoyl complex can be deprotonated and then alkylated with high regio- and stereoselectivity to introduce the alkyl group at the alpha position. Subsequent removal of the chiral iron auxiliary yields the homochiral α-alkyl succinic acid derivative. rsc.org

Enzymatic methods have also proven effective. Ene-reductases can catalyze the asymmetric reduction of unsaturated precursors, such as derivatives of itaconic acid, to furnish optically active alkylsuccinates. mdpi.com Different enzymes can selectively produce either the (R) or (S) enantiomer from various substrates. mdpi.com

| Method | Catalyst/Reagent | Substrate | Product | Yield | Enantiomeric Excess (ee) |

| Asymmetric Reduction | Ene-Reductase (Bac-OYE1) | Dimethyl 2-methylenesuccinate | (R)-dimethyl 2-methylsuccinate | 86% | 99% |

| Asymmetric Reduction | Ene-Reductase (SeER) | Dimethyl mesaconate | (S)-dimethyl 2-methylsuccinate | 80% | 98% |

| Asymmetric Alkylation | Chiral Iron Acyl Complex | Iron succinoyl complex | α-alkyl succinic acid derivative | High | High |

This table presents representative data for the asymmetric synthesis of a related compound, dimethyl 2-methylsuccinate, illustrating the high yields and enantioselectivities achievable with modern enzymatic methods. mdpi.com

When an enantiomerically pure compound is required and a racemic mixture is the starting point, a resolution process is necessary. libretexts.orglibretexts.orglumenlearning.com This technique separates the two enantiomers. The most common method is classical resolution, which involves reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent). wikipedia.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization. lumenlearning.com Once separated, the addition of a strong acid liberates the pure enantiomers of this compound from their respective salts. libretexts.org

Alternatively, enzymatic resolution can be employed. This method utilizes enzymes, such as lipases, that stereospecifically react with only one enantiomer in the racemic mixture. google.com For example, a lipase (B570770) could selectively catalyze the esterification of one enantiomer of the diacid, allowing the unreacted enantiomer and the newly formed diastereomeric ester to be separated. google.com

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. thieme-connect.de

A notable example is the use of fluorous oxazolidinone chiral auxiliaries for conjugate radical additions. collectionscanada.gc.caumanitoba.ca In this approach, the chiral auxiliary is attached to an acrylate (B77674) derivative. The addition of an isopropyl radical to this system is directed by the steric bulk of the auxiliary, leading to the formation of the new stereocenter with high control. This method has been successfully applied to generate precursors for (R)-2-isopropylsuccinic acid. A key advantage of using fluorous-supported auxiliaries is the simplified purification process; the fluorous-tagged compounds can be easily separated from the reaction mixture using fluorous solid-phase extraction (FSPE). collectionscanada.gc.caumanitoba.canih.gov This combination of high stereoselectivity and purification ease makes it a powerful strategy in modern asymmetric synthesis. thieme-connect.de

| Auxiliary System | Reaction Type | Key Feature | Stereochemical Outcome |

| Fluorous Oxazolidinone | Conjugate Radical Addition | Facile purification via Fluorous Solid Phase Extraction (FSPE) | High stereoselectivity for (R)-enantiomer precursor |

Derivatization Strategies for Research Applications

The functional groups of this compound, primarily its two carboxylic acid moieties, offer versatile handles for chemical modification. Derivatization is a key strategy employed to alter the molecule's physicochemical properties, such as solubility, volatility, and biological activity, or to prepare it for specific analytical techniques or as a building block in more complex syntheses. The presence of a tertiary carbon at the 2-position introduces steric considerations that can influence reaction kinetics and outcomes. For research purposes, creating derivatives like amides, or performing transformations such as oxidation, reduction, and substitution, allows for a systematic exploration of the structure-activity relationships of this dicarboxylic acid scaffold.

Formation of Amides (e.g., 2-hydroxy-2-isopropylsuccinamide)

The conversion of the carboxylic acid groups of this compound and its analogues into amides is a fundamental derivatization strategy. Amide formation replaces the hydroxyl component of the carboxyl group with a nitrogen-containing group, which can significantly alter the compound's hydrogen bonding capacity, polarity, and biological interactions. The synthesis of amides from a dicarboxylic acid typically proceeds by activating the carboxyl groups, followed by reaction with a suitable amine.

A common laboratory method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then treated with ammonia (B1221849) or a primary/secondary amine to yield the corresponding mono- or di-amide.

In the context of the related compound, 2-hydroxy-2-isopropylsuccinic acid (also known as 2-isopropylmalic acid), this strategy can be applied to synthesize amides such as 2-hydroxy-2-isopropylsuccinamide. sigmaaldrich.commonarchinitiative.orgchemspider.com This specific derivatization would involve the conversion of one or both carboxylic acid groups into primary amides (-CONH₂). The presence of the tertiary hydroxyl group adds another layer of chemical complexity, requiring careful selection of reagents to avoid unintended side reactions at this site.

Table 1: Example of Amide Formation

| Starting Material | Intermediate | Reagent for Amidation | Product |

|---|

Oxidation, Reduction, and Substitution Reactions

Beyond amide formation, this compound and its derivatives can undergo a range of chemical transformations that modify its core structure.

Oxidation: The saturated alkyl backbone of this compound is generally resistant to mild oxidizing agents. However, the isopropyl group or the carbons alpha to the carboxyl groups could be oxidized under more forceful conditions, though this often leads to fragmentation of the molecule. In the case of its hydroxylated analogue, 2-hydroxy-2-isopropylsuccinic acid, the tertiary alcohol presents a potential site for oxidative cleavage, which would break the carbon-carbon bond.

Reduction: The carboxylic acid groups are the primary sites for reduction. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), can reduce both carboxyl groups to primary alcohols. This transformation converts this compound into 2-isopropylbutane-1,4-diol. This diol derivative offers new synthetic possibilities through the reactivity of its hydroxyl groups.

Substitution Reactions: The most significant substitution reactions involving this compound are nucleophilic acyl substitutions at the carbonyl carbons of the carboxyl groups. masterorganicchemistry.com This class of reactions is fundamental to the formation of most carboxylic acid derivatives. As discussed, the formation of amides is one such example. Another common nucleophilic acyl substitution is esterification, where the -OH of the carboxyl group is replaced by an -OR group from an alcohol, typically under acidic conditions. For example, reacting this compound with an alcohol like ethanol (B145695) in the presence of an acid catalyst yields the corresponding diethyl 2-isopropylsuccinate. google.com

Substitution can also refer to reactions at the alpha-carbon (the carbon adjacent to a carboxyl group). While not as straightforward as nucleophilic acyl substitution, under specific conditions involving the formation of an enolate, this position can be functionalized, although the presence of the bulky isopropyl group may provide steric hindrance. The historical work on the Walden inversion, which studied stereochemical changes during nucleophilic substitutions on related molecules like malic and chlorosuccinic acids, underscores the importance of substitution reactions in modifying such chiral centers. libretexts.orglibretexts.org

Table 2: Summary of Key Chemical Transformations

| Reaction Type | Starting Material | Reagent(s) | Major Product |

|---|---|---|---|

| Reduction | This compound | Lithium aluminum hydride (LiAlH₄) | 2-Isopropylbutane-1,4-diol |

| Substitution (Esterification) | This compound | Ethanol (CH₃CH₂OH), Acid Catalyst (e.g., H₂SO₄) | Diethyl 2-isopropylsuccinate |

| Substitution (Amidation) | this compound | 1. Thionyl chloride (SOCl₂) 2. Ammonia (NH₃) | 2-Isopropylsuccinamide |

Stereochemistry and Chiral Properties of 2 Isopropylsuccinic Acid

Importance of (S)- and (R)- Enantiomers in Biological Contexts

The differential behavior of enantiomers in a biological setting is a fundamental principle in pharmacology and biochemistry. thieme-connect.degithub.io Biological systems are composed of chiral molecules, including amino acids (in their L-form) and sugars (in their D-form), which create a chiral environment. Consequently, the interaction of a chiral molecule with a biological receptor or enzyme active site is diastereomeric, meaning the two enantiomers will interact differently. github.io

This disparity can lead to one enantiomer exhibiting a desired therapeutic effect while the other may be less active, inactive, or even responsible for adverse effects. github.io Therefore, understanding the specific properties of each enantiomer is crucial. For many chiral drugs, the biological activity resides primarily in one of the enantiomers. thieme-connect.de While specific comparative biological studies on the (S) and (R) enantiomers of 2-isopropylsuccinic acid are not extensively detailed in the public literature, the principles of stereochemistry dictate that they would be expected to exhibit distinct biological profiles upon interaction with chiral biological macromolecules.

Table 1: Conceptual Illustration of Potential Differences in Enantiomer Bioactivity This table illustrates the general principles of how enantiomers can differ in biological contexts; specific data for this compound is not widely available.

| Property | (S)-Enantiomer | (R)-Enantiomer | Rationale |

| Enzyme Inhibition | Potent Inhibitor | Weak or Inactive Inhibitor | The (S) configuration may fit optimally into the enzyme's active site, while the (R) form binds poorly. |

| Metabolic Fate | Readily Metabolized | Slowly Metabolized or Follows a different pathway | Metabolic enzymes are stereoselective, recognizing and processing one enantiomer more efficiently. |

| Receptor Binding | High Affinity | Low Affinity | The three-dimensional structure of the (S)-enantiomer may be complementary to the receptor's binding site. |

Impact of Chirality on Enzyme Specificity and Biological Activity

Enzymes are highly specific catalysts, and this specificity extends to the stereochemistry of their substrates and inhibitors. This phenomenon, known as stereospecificity, means that an enzyme can often distinguish between the enantiomers of a chiral molecule. The interaction between an enzyme and its substrate is frequently described by the "lock-and-key" or "induced-fit" models, where the substrate must have a precise three-dimensional shape to bind effectively to the enzyme's active site.

The chirality of this compound means that its (S) and (R) enantiomers present different spatial arrangements of their functional groups (the isopropyl group and the two carboxylic acid groups). An enzyme's active site, being chiral itself, will form diastereomeric complexes with each enantiomer, resulting in different binding energies and orientations. This can lead to several outcomes:

One enantiomer acts as a substrate, while the other does not.

One enantiomer is a potent inhibitor, while the other is significantly weaker.

Both enantiomers bind, but one is transformed at a much higher rate than the other.

For example, enzymes like isocitrate lyase have been shown to interact stereospecifically with succinic acid, exchanging only the pro-S protons. nih.gov Similarly, lipases are enzymes that demonstrate a high level of stereoselectivity and are often used in the enzymatic resolution of racemic carboxylic acids to separate enantiomers. mdpi.comgoogle.com This high degree of discrimination is fundamental to the specific roles molecules play in metabolic pathways and cellular signaling.

Advanced Characterization of Enantiomeric Purity (e.g., Horeau effect for α-methyl-α-isopropylsuccinic acid)

Determining the enantiomeric purity of a chiral compound is essential for research and pharmaceutical applications. thieme-connect.de Enantiomeric purity is typically expressed as enantiomeric excess (ee), which quantifies the excess of one enantiomer over the other. Historically, optical rotation was a primary method for this determination, where the measured specific rotation of a mixture was compared to that of the pure enantiomer to calculate the optical purity (op).

However, it was discovered that the relationship between optical purity and enantiomeric excess is not always linear. This non-linear phenomenon is known as the Horeau effect . For certain molecules, including the structurally related compound α-methyl-α-isopropylsuccinic acid, the measured optical purity does not change linearly with the enantiomeric excess. dntb.gov.ua

This effect arises from the formation of intermolecular associations, such as dimers, in solution. The specific rotation of a solution is a weighted average of the rotations of all species present (monomers, homochiral dimers formed from two of the same enantiomers, and heterochiral dimers formed from two different enantiomers). If the specific rotations and/or the equilibrium constants for the formation of these dimers are different, a non-linear relationship between the bulk optical rotation and the enantiomeric excess will be observed. The Horeau effect underscores the importance of using advanced analytical techniques like chiral chromatography (e.g., HPLC or SFC) for the accurate determination of enantiomeric purity. google.commdpi.com

Table 2: The Horeau Effect - Non-Linear Relationship Between Enantiomeric Excess and Optical Purity This table conceptually illustrates the Horeau effect as observed for succinic acid derivatives like α-methyl-α-isopropylsuccinic acid.

| Enantiomeric Excess (ee) | Ideal Optical Purity (op = ee) | Observed Optical Purity (Horeau Effect) | Explanation of Deviation |

| 100% | 100% | 100% | By definition, the pure enantiomer has 100% optical purity. |

| 75% | 75% | < 75% | The formation of heterochiral dimers (R-S) can disproportionately affect the overall optical rotation of the mixture. |

| 50% | 50% | < 50% | The deviation from linearity is often most pronounced in the middle of the ee range. |

| 25% | 25% | < 25% | Intermolecular associations between enantiomers alter the chiroptical properties of the solution. |

| 0% (Racemic) | 0% | 0% | A racemic mixture is optically inactive. |

Biological Interactions and Enzymatic Studies Involving 2 Isopropylsuccinic Acid

Modulation of Enzyme Activity in Amino Acid Metabolism

2-Isopropylsuccinic acid, more commonly known in biochemical literature as 2-isopropylmalic acid (2-IPMA), is a key intermediate in the metabolic pathways of amino acids, particularly in the biosynthesis of L-leucine. umaryland.edu Its role is central to the chain-elongation process that converts the valine precursor, α-ketoisovalerate, into the leucine (B10760876) precursor, α-ketoisocaproate. The enzymes involved in the leucine biosynthetic pathway are potential targets for the development of antimicrobial agents and herbicides, as this pathway is essential for plants, fungi, and microorganisms but absent in animals. researchgate.netproteopedia.org The modulation of enzyme activity within this pathway is critical for cellular function, and 2-isopropylmalic acid is at the core of this regulation. It is involved in both the valine, leucine, and isoleucine biosynthesis pathways, as well as pyruvate (B1213749) metabolism. umaryland.edu

Role as Substrate and Regulator in Enzymatic Reactions

The biosynthesis of leucine from the precursor 3-methyl-2-oxobutanoate (B1236294) involves a series of enzymatic steps, with 2-isopropylmalic acid and its isomer, 3-isopropylmalic acid, serving as crucial intermediates. wikipedia.orgnih.gov

2-isopropylmalate synthase (IPMS): This enzyme, also known as α-isopropylmalate synthase, catalyzes the first committed step in the leucine-specific pathway. ebi.ac.uk It performs an aldol (B89426) condensation of acetyl-CoA and 3-methyl-2-oxobutanoate (α-ketoisovalerate) to produce (2S)-2-isopropylmalate and Coenzyme A. researchgate.netproteopedia.orgwikipedia.org The reaction is essentially irreversible and serves as a key regulatory point. proteopedia.org The activity of 2-isopropylmalate synthase is dependent on the presence of divalent metal ions, with magnesium (Mg²⁺) and manganese (Mn²⁺) being the most effective activators, and requires a monovalent cation like potassium (K⁺). wikipedia.orguniprot.org This enzyme is a target for feedback inhibition by the end product, L-leucine, which helps regulate the metabolic flux through the pathway. wikipedia.org

Isopropylmalate dehydratase (or Isopropylmalate isomerase): This enzyme facilitates the reversible isomerization of 2-isopropylmalic acid to 3-isopropylmalic acid. wikipedia.org This conversion is a critical step that prepares the substrate for the subsequent oxidative decarboxylation. nih.gov

3-isopropylmalate dehydrogenase (IPMDH): This NAD⁺-dependent enzyme catalyzes the third step in the leucine biosynthesis pathway: the oxidative decarboxylation of (2R,3S)-3-isopropylmalate to 4-methyl-2-oxopentanoate (B1228126) (also known as α-ketoisocaproate). nih.govuniprot.orguniprot.org This reaction is a pivotal part of both primary metabolism for leucine synthesis and specialized metabolic pathways in plants, such as the production of glucosinolates. nih.govnih.gov The enzyme requires a divalent cation, either Mg²⁺ or Mn²⁺, for its activity. uniprot.orgebi.ac.uk The final product, 4-methyl-2-oxopentanoate, is then transaminated to yield L-leucine. nih.gov

| Enzyme | EC Number | Substrate(s) | Product(s) | Function |

|---|---|---|---|---|

| 2-isopropylmalate synthase | 2.3.3.13 | Acetyl-CoA, 3-methyl-2-oxobutanoate | (2S)-2-isopropylmalate, CoA | Catalyzes the initial condensation reaction in the leucine-specific pathway. wikipedia.orguniprot.org |

| Isopropylmalate dehydratase | 4.2.1.33 | 2-isopropylmalate | 3-isopropylmalate | Isomerizes 2-isopropylmalate to 3-isopropylmalate. wikipedia.org |

| 3-isopropylmalate dehydrogenase | 1.1.1.85 | (2R,3S)-3-isopropylmalate, NAD⁺ | 4-methyl-2-oxopentanoate, CO₂, NADH | Performs the oxidative decarboxylation of 3-isopropylmalate. uniprot.orguniprot.org |

Analogs of succinic acid have been studied as inhibitors of metalloenzymes like carboxypeptidase A (CPA), a prototypic zinc protease. nih.gov While information on a specific "IZS" analog is not available in the reviewed literature, studies on similar compounds, such as 2-benzyl-2-methylsuccinic acid, provide insight into substrate specificity at the enzyme's active site. Research has shown that 2-ethyl-2-methylsuccinic acid is a potent inhibitor of CPA. nih.gov X-ray crystallography of the enzyme-inhibitor complex revealed a small cavity at the active site that accommodates the methyl group of the inhibitor. nih.gov This led to the hypothesis that adding a methyl group at the alpha-position of existing inhibitors could enhance their potency. nih.gov However, subsequent evaluation of racemic and optically active 2-benzyl-2-methylsuccinic acids showed that the incorporation of the methyl group had a minimal effect on the binding affinity, questioning the general applicability of this strategy for improving inhibitory potency. nih.gov

Detoxification Mechanisms and Chelation

2-Isopropylmalic acid plays a significant role in detoxification mechanisms in certain organisms, such as the budding yeast Saccharomyces cerevisiae. This yeast is known to secrete 2-IPMA into its environment. nih.govresearchgate.net This secreted compound acts as a chelator for aluminum ions (Al³⁺). nih.gov In acidic conditions where aluminum is soluble and toxic, 2-IPMA can bind to Al(III), effectively reducing its bioavailability and toxicity to the yeast cells. nih.govresearchgate.net

Studies have demonstrated that the addition of 1.0 mM 2-IPMA was more effective at alleviating the growth inhibition caused by 100 µM Al(III) than the addition of malic acid, indicating a superior detoxification capability. nih.govresearchgate.net Experiments using mutant yeast strains unable to secrete sufficient levels of 2-IPMA confirmed that this secretion is crucial for enhancing aluminum tolerance. nih.gov The proposed mechanism is that the secreted 2-IPMA chelates aluminum ions externally, preventing them from entering the cells and causing harm. nih.govresearchgate.net The binding of 2-IPMA to Al(III) has been confirmed by its ability to solubilize Al(III) at neutral pH and by ²⁷Al NMR spectrometry. nih.gov

| Condition | Observed Effect on Yeast Growth | Reference |

|---|---|---|

| Presence of 100 µM Al(III) | Growth reduction | nih.gov |

| 100 µM Al(III) + 1.0 mM Malic Acid | Partial relief of growth reduction | nih.gov |

| 100 µM Al(III) + 1.0 mM 2-Isopropylmalic Acid | More significant relief of growth reduction compared to malic acid | nih.gov |

Role of 2 Isopropylsuccinic Acid in Natural Product Synthesis

Incorporation as a Chiral Building Block

Chiral building blocks are essential starting materials in the stereoselective synthesis of complex molecules, including a vast array of natural products. The defined stereochemistry of these synthons allows for the construction of target molecules with precise three-dimensional arrangements, which is often critical for their biological activity. 2-Isopropylsuccinic acid, with its stereogenic center, represents a valuable chiral pool starting material.

While specific, widespread applications of this compound as an isolated chiral building block in the total synthesis of various natural products are not extensively documented in readily available literature, its natural incorporation into complex molecules underscores its potential. The principles of retrosynthetic analysis suggest that it can be a key fragment for the synthesis of molecules possessing a substituted succinic acid motif. Synthetic chemists often utilize such chiral dicarboxylic acids to introduce specific stereochemistry and functionality into a target molecule. The two carboxylic acid groups provide handles for further chemical transformations, such as amide bond formation or reduction to diols, enabling the elongation and elaboration of the molecular scaffold.

Occurrence in Complex Natural Products

A prominent example of a natural product containing the this compound moiety is the ulleungamide family of cyclic depsipeptides.

Ulleungamides A, B, and C

Ulleungamides A, B, and C are novel cyclic depsipeptides isolated from the terrestrial bacterium Streptomyces sp. KCB13F003. nih.gov Structural elucidation of these compounds revealed the presence of several unusual building blocks, including an amino-linked (S)-2-isopropylsuccinic acid unit. nih.gov This discovery was significant as it represented a previously unreported modification in this class of natural products.

The presence of this specific isomer, (S)-2-isopropylsuccinic acid, within the intricate macrocyclic structure of the ulleungamides, showcases nature's ability to synthesize and utilize this chiral dicarboxylic acid.

Table 1: Occurrence of this compound in Ulleungamides

| Natural Product | Producing Organism | Compound Class | Incorporated Unit |

| Ulleungamide A | Streptomyces sp. KCB13F003 | Cyclic Depsipeptide | Amino-linked (S)-2-isopropylsuccinic acid |

| Ulleungamide B | Streptomyces sp. KCB13F003 | Cyclic Depsipeptide | Amino-linked (S)-2-isopropylsuccinic acid |

| Ulleungamide C | Streptomyces sp. KCB13F003 | Cyclic Depsipeptide | Amino-linked (S)-2-isopropylsuccinic acid |

Strategies for Biosynthesis of Natural Products via this compound Precursors

The biosynthesis of complex natural products like the ulleungamides is a highly orchestrated process, often involving large, multifunctional enzymes known as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). The incorporation of this compound into the ulleungamide backbone is a fascinating example of the catalytic versatility of these biosynthetic machineries.

The biosynthetic gene cluster responsible for ulleungamide production in Streptomyces sp. KCB13F003 likely contains the enzymatic machinery necessary for the synthesis and incorporation of the this compound moiety. While the precise enzymatic steps for the formation of this compound in this context have not been fully elucidated, a plausible hypothesis involves a pathway related to the biosynthesis of the amino acid leucine (B10760876).

A key intermediate in leucine biosynthesis is 2-isopropylmalic acid, a molecule that is structurally very similar to this compound. It is conceivable that a dedicated set of enzymes, such as a dehydratase and a reductase, could modify a precursor from the leucine pathway to generate this compound.

Once synthesized, the this compound must be activated and incorporated into the growing peptide chain by the NRPS assembly line. Typically, NRPS modules are responsible for the activation of amino acids. The incorporation of a dicarboxylic acid like this compound represents a less common but known capability of these enzymatic systems. The adenylation (A) domain of a specific NRPS module would first activate one of the carboxylic acid groups of this compound, likely using ATP to form an acyl-adenylate intermediate. This activated acid is then transferred to a peptidyl carrier protein (PCP) domain. Subsequently, the condensation (C) domain would catalyze the formation of a peptide bond between the free amino group of the preceding amino acid in the chain and the activated carboxyl group of the this compound tethered to the PCP. The second carboxylic acid group of the succinic acid derivative would then be available for further elongation of the peptide chain or for the attachment of other moieties, as seen in the amino-linked structure in the ulleungamides.

The study of the ulleungamide biosynthetic gene cluster will be crucial to fully understand the novel enzymatic strategies employed by Streptomyces to produce and utilize this compound as a precursor in the assembly of these complex and biologically active natural products.

Advanced Analytical Characterization of 2 Isopropylsuccinic Acid in Research Contexts

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 2-isopropylsuccinic acid from intricate sample mixtures, a necessary prerequisite for accurate measurement and identification. Gas and liquid chromatography, coupled with mass spectrometry, are the principal techniques employed for this purpose.

GC-MS is a powerful and widely used platform in metabolomics for the analysis of small, volatile, and thermally stable molecules. nih.gov For non-volatile compounds like this compound, a chemical derivatization step, commonly trimethylsilylation, is required to increase their volatility for gas-phase analysis. nih.gov This process replaces active hydrogens on the carboxyl and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, creating a less polar and more volatile derivative suitable for GC separation.

In metabolomics workflows, internal standards are essential for quality control and to correct for variations that can occur during sample preparation and instrumental analysis. isolife.nl Isotopically labeled analogues of the target analyte are considered the gold standard for internal standards because they co-elute with the unlabeled endogenous compound and exhibit nearly identical chemical and physical properties, yet are distinguishable by mass spectrometry. isolife.nl While specific diagnostic models extensively detailing the use of this compound as an internal standard are not widely documented in preliminary literature, its structural properties make it a suitable candidate for such applications, particularly in its isotopically labeled form (e.g., ¹³C or ²H labeled). The use of a stable isotope-labeled internal standard in GC-MS analysis allows for robust and accurate quantification, which is critical for the development of reliable diagnostic and research models.

For analyzing this compound in complex liquid matrices such as wine, cell culture media, or biological fluids, High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the methods of choice. nih.govnih.gov These techniques separate compounds based on their interactions with a stationary phase (the column) and a liquid mobile phase. UHPLC utilizes columns with smaller particle sizes (<2 µm), which provides higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. researchgate.net

A specific UHPLC-MS/MS triple quadrupole method has been developed for the simultaneous quantification of 2-isopropylmalic acid and its isomer, 3-isopropylmalic acid, in wine. nih.gov This approach demonstrates the capability of UHPLC to effectively separate these structurally similar organic acids from the complex wine matrix. nih.govresearchgate.net Coupling the chromatographic separation with tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity, allowing for precise quantification even at low concentrations. nih.gov The specificity of the MS/MS detection, monitoring unique precursor-to-product ion transitions, minimizes interference from other co-eluting matrix components, making it an ideal technique for complex sample analysis. nih.gov

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Once isolated, spectroscopic and spectrometric methods are employed to confirm the precise chemical structure of this compound, including its connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules. researchgate.net It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule. Data from the Biological Magnetic Resonance Bank (BMRB) for 2-isopropylmalic acid (accession bmse000982) provides definitive assigned chemical shifts. bmrb.io

One-dimensional (1D) NMR experiments like ¹H and ¹³C NMR reveal the number and types of hydrogen and carbon atoms present. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates protons directly to the carbons they are attached to. HMBC reveals longer-range correlations between protons and carbons (over two to three bonds), which is crucial for piecing together the complete carbon skeleton and positioning functional groups. bmrb.io The coupling constants (J-values) observed in ¹H NMR spectra provide valuable information about the dihedral angles between adjacent protons, which is key to determining the molecule's stereochemistry. libretexts.org

Mass spectrometry (MS) is a cornerstone of metabolomics for identifying and annotating compounds. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) instruments, can measure the mass of a molecule with extremely high accuracy (typically within 5 ppm), allowing for the confident determination of its elemental formula. mdpi.comfrontiersin.org

When coupled with liquid chromatography (LC-MS), the retention time provides an additional layer of identification. However, the most powerful tool for structural confirmation is tandem mass spectrometry (MS/MS). In an MS/MS experiment, a specific ion (the precursor ion, corresponding to the protonated or deprotonated molecule) is selected and fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern serves as a structural fingerprint. researchgate.net Research on wine metabolites has detailed the fragmentation of 2-isopropylmalic acid. In negative ionization mode, the deprotonated molecule ([M-H]⁻) has a mass-to-charge ratio (m/z) of 175. Its MS² fragmentation generates characteristic product ions at m/z 157 from the loss of water (H₂O) and at m/z 115 from the loss of acetic acid (CH₃COOH). researchgate.netuniurb.it These specific neutral losses and resulting fragments are crucial for distinguishing 2-isopropylmalic acid from its isomers and other compounds in a complex sample. researchgate.net

Application in Targeted Metabolomics and Biomarker Discovery

Targeted metabolomics focuses on the measurement of a specific, defined group of metabolites. This approach is often used in biomarker discovery to identify molecules that correlate with a particular biological state, disease, or environmental response. This compound has been identified as a significant metabolite in various plant-based studies. For instance, in an analysis of Lycium barbarum (goji berry) bud tea, 2-isopropylmalic acid was found to be the organic acid with the highest relative content, accounting for over 56% of the total organic acids detected. mdpi.com This highlights its potential as a chemical marker for the characterization and quality control of this specific product.

In the context of agriculture, soil metabolomics is an emerging field that investigates the complex chemical interplay between plants, soil, and microorganisms. The cultivation of medicinal plants like Panax notoginseng is often hampered by continuous cropping obstacles (CCOs), a phenomenon where replanting the same species in the same soil leads to decreased yield and quality. nih.govmdpi.com This is often attributed to an imbalance in soil nutrients and microbial communities, as well as the accumulation of autotoxic compounds (allelochemicals) secreted by the plant's roots. researchgate.netnih.gov While a wide range of organic acids are implicated in these processes for Panax species, the specific role of this compound as a key biomarker in P. notoginseng soil requires further targeted investigation. mdpi.commdpi.com The identification of such compounds through metabolomics is the first step toward understanding the mechanisms of CCOs and developing sustainable agricultural strategies. mdpi.com

Methodologies for Quantifying Enantiomeric Excess and Optical Purity

The determination of enantiomeric excess (e.e.) and optical purity is a critical step in the synthesis and characterization of chiral molecules like this compound. In research contexts, precise and reliable analytical methods are essential to evaluate the success of asymmetric syntheses and to understand the stereospecific interactions of the enantiomers in biological or chemical systems. A variety of advanced analytical techniques are employed for this purpose, primarily centered around chromatography and spectroscopy. These methods rely on creating a chiral environment that allows for the differentiation of the two enantiomers.

The enantiomeric excess, a measure of the purity of a chiral sample, is calculated using the formula:

e.e. (%) = |([R] - [S]) / ([R] + [S])| * 100

where [R] and [S] represent the concentrations or amounts of the R- and S-enantiomers, respectively. masterorganicchemistry.com A racemic mixture, containing equal amounts of both enantiomers, has an e.e. of 0%, while an enantiomerically pure sample has an e.e. of 100%. masterorganicchemistry.comheraldopenaccess.us

Chiral Chromatography Techniques

Chromatographic methods are among the most powerful and widely used for the separation and quantification of enantiomers. heraldopenaccess.uschiralpedia.com These techniques achieve separation by exploiting the differential interactions of the enantiomers with a chiral selector, which is most commonly incorporated into the stationary phase.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for resolving enantiomers of acidic compounds. chiralpedia.com The separation is performed using a chiral stationary phase (CSP), which creates transient diastereomeric complexes with the enantiomers of the analyte. chromatographyonline.com The differing stability of these complexes leads to different retention times, allowing for their separation and quantification. sigmaaldrich.com

For a dicarboxylic acid like this compound, several types of CSPs are suitable:

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD, Chiralpak® AD) are exceptionally versatile and effective for a broad range of chiral compounds, including carboxylic acids. chiralpedia.comchromatographyonline.com Separation is typically achieved in normal-phase, polar organic, or reversed-phase modes. For acidic analytes, the addition of a small amount of a strong acid like trifluoroacetic acid (TFA) to the mobile phase is often necessary to suppress the ionization of the carboxyl groups and improve peak shape. chromatographyonline.com

Anion-exchange (ANX) type CSPs: Chiral selectors based on quinine (B1679958) or quinidine (B1679956) carbamates (e.g., CHIRALPAK QN-AX, QD-AX) are specifically designed for the enantioseparation of acidic compounds. chiraltech.com The separation mechanism involves ion-pairing between the protonated chiral selector and the anionic analyte, complemented by other interactions like hydrogen bonding and π-π stacking. chiraltech.com

The following table illustrates a representative HPLC method development approach for the chiral separation of this compound based on common practices for similar acidic compounds.

Interactive Data Table: Illustrative HPLC Chiral Separation Parameters for this compound| Parameter | Condition A (Polysaccharide CSP) | Condition B (Anion-Exchange CSP) | Rationale |

|---|---|---|---|

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | CHIRALPAK® QN-AX (150 x 4.6 mm, 5 µm) | Polysaccharide CSPs offer broad selectivity; Anion-exchange CSPs are specialized for acids. chiralpedia.comchiraltech.com |

| Mobile Phase | n-Hexane / 2-Propanol / TFA (80:20:0.1 v/v/v) | Methanol / Acetic Acid / Ammonium Acetate | Normal-phase for polysaccharide CSPs often provides good resolution. chromatographyonline.com Polar ionic mode is used for anion-exchange CSPs. chiraltech.com |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | Standard flow rates for analytical scale columns. |

| Temperature | 25 °C | 30 °C | Temperature can influence selectivity and is often optimized. |

| Detection | UV at 210 nm | UV at 210 nm | Carboxylic acids without a strong chromophore are detected at low UV wavelengths. |

| Expected Outcome | Baseline separation of the two enantiomers. | High enantioselectivity due to multiple interaction modes. chiraltech.com |

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages of higher speed and lower solvent consumption. chiralpedia.com The technique uses supercritical carbon dioxide as the main mobile phase, modified with a small amount of an alcohol like methanol. chiraltech.com The same types of chiral stationary phases used in HPLC can be employed in SFC. For acidic compounds like this compound, anion-exchange CSPs have shown remarkable performance in SFC, where the slightly acidic nature of the CO2/methanol mobile phase facilitates the necessary ionic interactions for chiral recognition. chiraltech.com

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-resolution separation technique that can be readily adapted for chiral analysis. nih.govdergipark.org.tr In CE, enantiomers are separated based on their differential mobility in an electric field when they interact with a chiral selector added to the background electrolyte (BGE). springernature.com

For this compound, which would be anionic at neutral or basic pH, cyclodextrins (CDs) and their derivatives are the most common class of chiral selectors. nih.govwiley.com

Mechanism: The enantiomers partition into and out of the hydrophobic cavity of the cyclodextrin. The stability of the inclusion complex formed between each enantiomer and the chiral CD selector differs, leading to different effective electrophoretic mobilities and resulting in separation. dergipark.org.tr

Method Development: Key parameters to optimize include the type and concentration of the chiral selector (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin, or sulfated cyclodextrins), the pH of the BGE (which affects the charge of the analyte and the electroosmotic flow), and the applied voltage. wiley.com

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess without requiring physical separation of the enantiomers. This is achieved by converting the enantiomers into diastereomers in situ through the addition of a chiral resolving agent (CRA) or a chiral solvating agent (CSA). nih.gov

Once diastereomeric complexes are formed, the corresponding nuclei in the two enantiomers are no longer in chemically equivalent environments. This results in separate, distinguishable signals in the NMR spectrum (e.g., ¹H or ¹³C NMR). The enantiomeric excess can then be calculated by integrating the signal areas corresponding to each diastereomer. researchgate.net For this compound, chiral amines or alcohols are commonly used as CRAs.

Derivatization Followed by Standard Chromatography

A classical and robust method for determining enantiomeric purity involves chemically converting the enantiomeric mixture into a pair of diastereomers. wikipedia.orgnih.gov This is achieved by reacting the analyte with an enantiomerically pure chiral derivatizing agent.

For this compound, the two carboxylic acid groups can be reacted with a chiral alcohol (e.g., (R)-(-)-2-butanol) or a chiral amine (e.g., (S)-(-)-1-phenylethylamine) to form diastereomeric esters or amides, respectively. nih.gov Unlike enantiomers, diastereomers have different physical properties and can be readily separated and quantified using standard, non-chiral chromatographic techniques such as achiral HPLC or gas chromatography (GC). masterorganicchemistry.comchiralpedia.com The relative peak areas directly correspond to the enantiomeric composition of the original sample. A key requirement for this method is that the derivatization reaction must proceed to completion without any kinetic resolution. wikipedia.org

Theoretical and Computational Investigations of 2 Isopropylsuccinic Acid

Molecular Modeling of Enzyme-Ligand Interactions and Complex Structures

Molecular modeling techniques, particularly molecular docking and molecular dynamics (MD) simulations, are pivotal in elucidating the interactions between a small molecule (ligand) and a biological macromolecule, typically an enzyme. For 2-isopropylsuccinic acid, these methods can predict its binding affinity and mode of interaction with potential enzyme targets, thereby identifying its likely mechanism of action, such as enzyme inhibition.

Given the structural similarity of this compound to 2-isopropylmalic acid, a natural intermediate in the leucine (B10760876) biosynthesis pathway, a primary logical target for investigation is α-isopropylmalate synthase (IPMS) . This enzyme catalyzes the condensation of acetyl-CoA and α-ketoisovalerate. This compound could potentially act as a competitive inhibitor by binding to the active site intended for 2-isopropylmalate.

Molecular Docking Simulations

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. In a hypothetical docking study, the crystal structure of an IPMS enzyme would be used as the receptor. The 3D structure of this compound would be docked into the enzyme's active site. The results would typically be evaluated using a scoring function, which estimates the binding affinity (often expressed in kcal/mol). A more negative score generally indicates a more favorable binding interaction.

Key interactions expected between this compound and the IPMS active site would likely involve:

Hydrogen Bonds: The two carboxyl groups of the succinic acid moiety are prime candidates for forming hydrogen bonds with polar or charged amino acid residues in the active site, such as Arginine, Lysine, or Aspartate.

Hydrophobic Interactions: The isopropyl group would likely engage in van der Waals and hydrophobic interactions with nonpolar residues like Leucine, Isoleucine, and Valine within a hydrophobic pocket of the active site.

Ionic Interactions: At physiological pH, the carboxyl groups would be deprotonated, allowing for strong ionic interactions (salt bridges) with positively charged residues.

A hypothetical molecular dynamics simulation could further refine the docking results, providing insight into the stability of the enzyme-ligand complex over time and revealing the flexibility of both the ligand and the active site residues upon binding.

Below is an interactive table representing hypothetical results from a molecular docking study of this compound with the active site of α-isopropylmalate synthase.

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Affinity (kcal/mol) | -8.2 | - | - |

| Hydrogen Bonds | 3 | Arg112, Tyr145, Asp220 | H-Bond |

| Hydrophobic Interactions | 5 | Leu110, Val148, Ile215 | van der Waals |

| Ionic Interactions | 2 | Arg112, Lys180 | Salt Bridge |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential results of a molecular docking study.

Quantum Chemical Calculations for Conformational Analysis and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic structure, which in turn dictates its geometry, stability, and chemical reactivity. For this compound, these methods can be used to perform a detailed conformational analysis and to calculate various descriptors of reactivity.

Conformational Analysis

Like its parent molecule, succinic acid, this compound possesses rotational freedom around its central carbon-carbon single bonds. This leads to various possible conformers (spatial arrangements of atoms). By analogy with computational studies on succinic acid, the most stable conformers would likely differ in the dihedral angle of the succinate (B1194679) backbone, resulting in "gauche" (twisted) and "anti" (planar or near-planar) forms.

DFT calculations can be used to optimize the geometry of these different conformers and calculate their relative energies. The results would indicate which conformation is the most stable (lowest in energy) and the energy barriers for rotation between them. This information is crucial because the specific conformation of the molecule often determines its ability to fit into an enzyme's active site.

Reactivity Analysis

Quantum chemical methods can also predict the chemical reactivity of this compound. Key parameters that would be calculated include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, this would highlight the electronegative regions around the oxygen atoms of the carboxyl groups, identifying them as likely sites for electrophilic attack and hydrogen bonding.

Acidity (pKa): Theoretical calculations can predict the pKa values of the two carboxylic acid groups, providing insight into their ionization state at different pH levels.

The following interactive table shows hypothetical results from a DFT calculation comparing the relative energies of two possible conformers of this compound.

| Conformer | C-C-C-C Dihedral Angle | Relative Energy (kJ/mol) |

| Gauche | ~65° | 0.00 (most stable) |

| Anti | ~180° | 4.50 |

Note: The data in this table is hypothetical and based on theoretical principles of conformational analysis for similar dicarboxylic acids.

Simulation of Biochemical Pathways and Metabolic Flux

Metabolic flux analysis (MFA) is a powerful computational technique used to quantify the rates (fluxes) of metabolic reactions within a cellular network. Simulating the introduction of a compound like this compound into a metabolic model, such as that of Escherichia coli, can predict its impact on the entire metabolic system.

Metabolic Network Modeling

The simulation would begin with a genome-scale metabolic model of the organism. This compound would be introduced into this model as a novel compound. Its potential interactions, such as the competitive inhibition of α-isopropylmalate synthase as predicted by molecular docking, would be mathematically defined as constraints on the corresponding reaction flux.

The simulation would then calculate the redistribution of metabolic fluxes throughout the central carbon metabolism in response to this inhibition. The primary goals of such a simulation would be to:

Predict Growth Effects: Determine if the inhibition of the leucine biosynthesis pathway significantly impacts the organism's growth rate.

Identify Metabolic Bottlenecks: Pinpoint where metabolic intermediates might accumulate or become depleted. For example, inhibition of IPMS could lead to an accumulation of its substrate, α-ketoisovalerate, and a depletion of the downstream product, leucine.

Uncover Pathway Rerouting: Observe how the cell compensates for the perturbation, for instance, by upregulating alternative pathways to synthesize necessary biomass components.

The interactive table below presents a hypothetical outcome from a metabolic flux analysis simulation, showing the percentage change in key metabolic pathway fluxes in E. coli in the presence of this compound.

| Metabolic Pathway | Flux Change (%) | Predicted Outcome |

| Leucine Biosynthesis | -85% | Strong inhibition, leucine becomes limiting |

| Glycolysis | +5% | Slight increase to compensate for energy demands |

| TCA Cycle | -10% | Reduced flux due to downstream effects |

| Branched-Chain Amino Acid Synthesis | +15% | Accumulation of α-ketoisovalerate precursor |

Note: The data in this table is a hypothetical representation of a metabolic flux analysis simulation and serves to illustrate the potential systemic effects of enzyme inhibition.

Future Research Directions and Emerging Applications of 2 Isopropylsuccinic Acid

Development of Novel Synthetic Routes with Improved Efficiency and Selectivity

The efficient and selective synthesis of 2-isopropylsuccinic acid is a primary hurdle to its widespread study and application. Current literature provides more context on the synthesis of its derivatives, such as 2,3-di-isopropyl succinic diesters, which are noted for their use as internal electron donors in Ziegler-Natta catalysts for olefin polymerization. google.com These esters are typically prepared from the corresponding diacid via esterification. google.comgoogle.com However, dedicated research into novel, efficient, and stereoselective synthetic routes for the parent acid is a critical area for future investigation.

Future research should focus on several key areas to improve synthetic viability:

Asymmetric Catalysis: Developing catalytic methods to control the stereochemistry at the chiral center of this compound is paramount. This would enable the production of specific enantiomers, which is crucial for evaluating biological activity and potential therapeutic applications.

Biocatalysis: Utilizing enzymes or whole-cell systems for the synthesis could offer high selectivity and milder reaction conditions compared to traditional chemical synthesis. Exploring enzymes that act on succinic acid or similar dicarboxylic acids could lead to novel biocatalytic routes.

Renewable Feedstocks: Creating synthetic pathways that start from renewable bio-based precursors would align with the principles of green chemistry and sustainable manufacturing. This could involve the engineered microbial conversion of sugars or other biomass-derived materials.

| Synthetic Approach | Potential Advantages | Key Research Challenges | Desired Outcome |

|---|---|---|---|

| Asymmetric Chemical Catalysis | High throughput, scalability, control over reaction conditions. | Development of highly selective and active catalysts; cost of catalysts and ligands. | High-yield, enantiomerically pure this compound. |

| Enzymatic Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally benign. | Enzyme discovery and engineering for substrate specificity; enzyme stability and cost. | A "green" synthesis route with high purity and selectivity. |

| Whole-Cell Bioconversion | Utilization of renewable feedstocks, potential for one-pot synthesis from simple sugars. | Metabolic pathway engineering; toxicity of the product to the host organism; separation and purification. | Sustainable and cost-effective production from renewable sources. |

Exploration of New Biological Roles and Therapeutic Potentials

The biological functions of this compound are largely uncharacterized, standing in contrast to its hydroxylated analog, 2-isopropylmalic acid, which is an established metabolite. wikipedia.org This knowledge gap presents a significant opportunity for fundamental research. Future studies should aim to elucidate whether this compound plays any role in natural metabolic pathways or if it can function as a modulator of biological systems.

Key avenues for future research include:

Metabolomic Screening: Comprehensive screening of various organisms and cell types under different conditions to determine if this compound is a naturally occurring metabolite.

Enzyme Inhibition/Activation Assays: Investigating the effect of this compound on enzymes involved in dicarboxylic acid metabolism or amino acid biosynthesis, such as succinate (B1194679) dehydrogenase or isopropylmalate synthase. Its structural similarity to known metabolites makes it a candidate for competitive inhibition.

Pharmacological Screening: Evaluating the compound for a range of therapeutic activities, including antimicrobial, anti-inflammatory, or anticancer effects. As a dicarboxylic acid, it may have unique properties related to cell signaling or energy metabolism.

Integration with Systems Biology and Synthetic Biology for Advanced Bioproduction

The bioproduction of platform chemicals like succinic acid is a well-established field, with significant research focused on engineering microbes like Saccharomyces cerevisiae and Yarrowia lipolytica. njtech.edu.cn The tools of systems and synthetic biology could be leveraged to develop microbial cell factories for the de novo production of this compound. This approach offers a route to sustainable and potentially cost-effective manufacturing. nih.govnih.govaiche.org

Future research in this domain should focus on:

Metabolic Pathway Design: Designing and constructing novel metabolic pathways in microbial hosts. This could involve redirecting intermediates from the leucine (B10760876) biosynthesis pathway or modifying pathways for other organic acids. For example, an engineered pathway could potentially use an evolved synthase to condense acetyl-CoA with isobutyryl-CoA.

Systems-Level Optimization: Employing systems biology approaches, such as transcriptomics, proteomics, and flux balance analysis, to understand the metabolic burden of the synthetic pathway on the host organism and to identify bottlenecks for targeted optimization. mit.edu

Biosensor Development: Creating genetically encoded biosensors that can detect intracellular concentrations of this compound or its precursors. These sensors would enable high-throughput screening of mutant libraries and dynamic pathway regulation to improve production titers and yields.

Advanced Analytical Method Development for In-situ and Real-time Monitoring

To optimize either chemical synthesis or bioproduction processes, the ability to monitor the concentration of this compound in real-time is essential. Advanced analytical techniques are needed to move beyond traditional offline methods like chromatography. In-situ monitoring provides immediate feedback for process control, leading to improved efficiency, yield, and product quality. nih.gov

Future development in analytical methods should include:

Spectroscopic Techniques: The application of in-situ Raman or near-infrared (NIR) spectroscopy for real-time monitoring within a chemical reactor or bioreactor. researchgate.netrsc.org These methods are non-invasive and can provide molecular-level information on the concentration of reactants, intermediates, and the final product.

Microrheology and Other Physical Sensors: For polymerization or crystallization processes involving the compound, techniques like microrheology could provide real-time data on the physical state of the reaction medium, which is directly related to product formation. ntnu.no

Electrochemical Sensors: The development of selective electrochemical sensors or biosensors that can be integrated directly into a production vessel for continuous, real-time measurement of this compound concentration.

| Analytical Method | Principle of Operation | Potential Application | Key Research and Development Needs |

|---|---|---|---|

| Raman Spectroscopy | Measures vibrational modes of molecules, providing a chemical fingerprint. | Real-time concentration monitoring in chemical synthesis or fermentation broth. | Development of robust chemometric models to deconvolve spectra and handle complex matrices. |

| Near-Infrared (NIR) Spectroscopy | Measures molecular overtone and combination vibrations. | Process monitoring and control in large-scale industrial production. | Calibration against primary analytical methods; managing sensitivity to temperature and matrix effects. |

| In-situ Ellipsometry | Measures changes in polarization of light upon reflection from a surface. | Monitoring thin-film formation or surface reactions involving the compound. researchgate.net | Adaptation of the technique for specific reaction interfaces and conditions. |

| Electrochemical Biosensors | Utilizes a biological recognition element (e.g., an enzyme) coupled to a transducer. | Selective and sensitive real-time monitoring in complex biological media. | Discovery or engineering of a selective enzyme; sensor stability and lifetime in industrial environments. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-isopropylsuccinic acid, and how can experimental reproducibility be ensured?